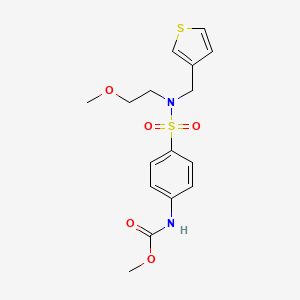
methyl (4-(N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate, also known as MTC, is a compound that has been widely used in scientific research. It is a sulfonamide-based compound that has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : A study by Beney, Boumendjel, and Mariotte (1998) discusses the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, a compound useful for homologating alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds (Beney, Boumendjel, & Mariotte, 1998).
Ring Closure Reactions : Hanusek et al. (2006) studied the kinetics of methoxide ion-catalyzed reactions of substituted phenyl N-(2-thiocarbamoylphenyl)carbamates, which leads to cyclization products (Hanusek, Sedlák, Jansa, & Štěrba, 2006).
Directed Lithiation : Smith, El‐Hiti, and Alshammari (2013) discuss the double lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, highlighting their reactions with various electrophiles to yield substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Metabolic Modifications : Knaak (1971) reported on the metabolic transformations of methylcarbamate insecticides, including hydrolysis, oxidation, dealkylation, and conjugation in biological systems (Knaak, 1971).
Synthesis of Aromatic Carbamates : Velikorodov et al. (2014) investigated the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, providing insights into the formation of these compounds (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Nucleophilic Substitution of Aryl Halides : Migita et al. (1980) describe a palladium-catalyzed reaction involving thiolate anions and aryl halides, which is relevant for the preparation of diaryl sulfides and aryl alkyl sulfides (Migita, Shimizu, Asami, Shiobara, Kato, & Kosugi, 1980).
Propiedades
IUPAC Name |
methyl N-[4-[2-methoxyethyl(thiophen-3-ylmethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-22-9-8-18(11-13-7-10-24-12-13)25(20,21)15-5-3-14(4-6-15)17-16(19)23-2/h3-7,10,12H,8-9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKRCMQLUVZFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
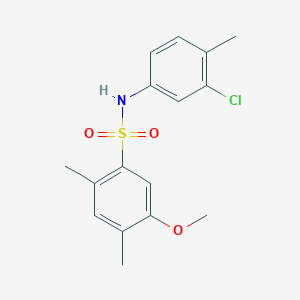
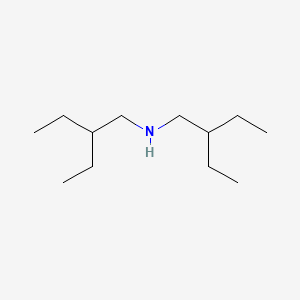
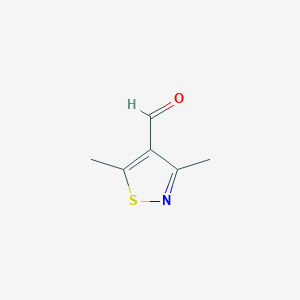
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)
![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)
![2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2680621.png)
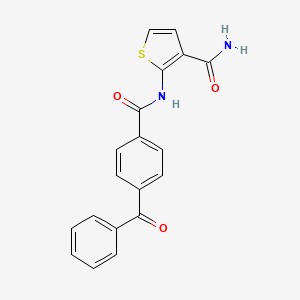
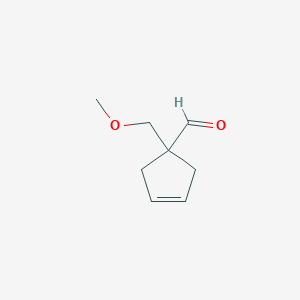
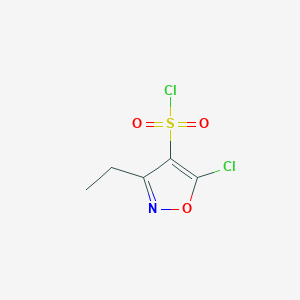
![1-[2-(Dimethylamino)ethyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2680629.png)
![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)